3-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-amine
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(E)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO/c1-8-7-10(8)11-5-4-9(13-11)3-2-6-12/h2-5,8,10H,6-7,12H2,1H3/b3-2+ |
InChI Key |
PBPJQEIQLNPCFU-NSCUHMNNSA-N |
Isomeric SMILES |
CC1CC1C2=CC=C(O2)/C=C/CN |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=CCN |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Furan Derivatives
One of the primary steps in the synthesis is the formation of the 2-methylcyclopropyl group attached to the furan ring. According to literature on cyclopropanation, gem-dihalocyclopropanes can be synthesized via cycloaddition reactions between alkenes and dihalocarbenes under phase transfer catalysis (PTC) conditions. This method offers simplicity, ambient temperature operation, and good yields.
- Typical Procedure : The reaction involves treating a furan derivative containing an alkene moiety with dihalocarbenes generated in situ, often from chloroform and a strong base like sodium hydroxide, in the presence of a phase transfer catalyst such as triethylbenzylammonium chloride.
- Yields : These reactions typically afford gem-dihalocyclopropanes in yields ranging from 70% to 91% depending on the substrate and reaction conditions.
This approach can be adapted to prepare the 2-methylcyclopropyl substituent on the furan ring by starting with an appropriate alkene-furan precursor.
Redox-Active Ester and Imine Coupling Under Photoredox Catalysis
A recent synthetic methodology reported involves the coupling of redox-active esters with imines under visible light photoredox catalysis to form complex amine derivatives. The general procedure involves:
- Mixing (E)-N-(9H-fluoren-9-yl)-1-phenylmethanimine with redox-active esters and alkenes in a degassed solvent mixture (THF/DMF).
- Adding DIPEA as a base and stirring under blue LED irradiation at room temperature (~27 °C) for 16 hours.
- Work-up includes aqueous quenching, extraction, drying, and purification by flash chromatography.
Although this method was demonstrated for various cyclopropyl and cycloalkyl substituted imines, it is adaptable for synthesizing this compound by choosing suitable starting materials.
Data Tables Summarizing Preparation Conditions and Outcomes
Research Outcomes and Analysis
- The PTC cyclopropanation method is highly reliable for constructing the cyclopropyl ring on furan derivatives, offering good regioselectivity and yields under mild conditions.
- The photoredox catalysis approach provides a modern, mild, and selective method to couple complex fragments, including cyclopropyl-containing moieties and imines, enabling the synthesis of amine derivatives similar to the target compound.
- The amination steps for installing the prop-2-en-1-amine side chain are versatile and can be tailored depending on the availability of precursors and desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The furan ring and the prop-2-en-1-amine chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, amine derivatives, and cyclopropyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies have shown dose-dependent inhibition of monophenolase and other enzyme activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-Containing Analogues
a) rac-(1R,3S)-2,2-Dimethyl-3-(5-methylpyridin-2-yl)cyclopropan-1-amine (CAS 2227814-17-5)
- Structural Differences : Replaces the furan ring with a pyridine group, introducing a nitrogen atom that enhances polarity and hydrogen-bonding capacity.
- The dimethylcyclopropane group may reduce steric hindrance compared to the 2-methylcyclopropyl substituent in the target compound .
b) [2,2-Dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]methanamine (CAS 2228708-84-5)
- Structural Differences : Substitutes furan with an oxazole ring, which contains both oxygen and nitrogen atoms.
- Functional Impact: The oxazole’s dual heteroatoms enhance dipole interactions and metabolic stability.
Furan-Based Analogues
a) 4β-N-[(E)-(5-((4-(4-Nitrophenyl)-piperazin-1-yl)methyl)furan-2-yl)prop-2-en-1-amine]-4-desoxy-podophyllotoxin (9l)
- Structural Differences : Features a podophyllotoxin core linked to a furan-propenylamine side chain with a nitroaryl-piperazine group.
- Functional Impact : Demonstrated cytotoxic activity (IC50 = 6.42–7.93 μM against cancer cell lines). The nitro group and piperazine moiety enhance solubility and target engagement, but the bulky core may limit bioavailability compared to the simpler target compound .
b) 1-(1-Hydroxy naphthalen-2-yl)-3-(furan-2-yl)prop-2-ene-1-ones (Chalcone Derivatives)
- Structural Differences : Contains a ketone group instead of an amine and a naphthol substituent.
- Functional Impact : The ketone reduces basicity, while the naphthol group increases hydrophobicity. Such chalcones are precursors to pyrazolines, which exhibit cerebroprotective activity but lack the amine-mediated interactions seen in the target compound .
Amine-Functionalized Analogues
a) 3-(1H-Imidazol-1-yl)propylamine
- Structural Differences : Replaces the propenylamine with an imidazole-propylamine chain.
- Functional Impact : The imidazole group introduces pH-dependent charge and metal-coordination capabilities. However, the saturated propyl chain reduces conjugation effects compared to the propenylamine in the target compound .
b) 3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine (CAS 1267156-29-5)
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s cyclopropane and propenylamine groups pose synthetic challenges, such as controlling stereochemistry and avoiding ring-opening reactions. Similar compounds (e.g., ) use coupling reagents like HATU or EDC, suggesting possible routes for amine functionalization .
- Stability : The 2-methylcyclopropyl group may stabilize the furan ring against oxidative degradation compared to unsubstituted cyclopropane analogues .
Biological Activity
3-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-amine is a complex organic compound notable for its unique structural features, including a furan ring and an alkenyl amine moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for exploring therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅NO, with a molecular weight of approximately 189.25 g/mol. The presence of the furan ring contributes to its aromatic properties, enhancing stability and reactivity. The alkenyl amine structure allows for participation in various chemical reactions, potentially leading to diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar furan structures exhibit antimicrobial properties. The specific activity of this compound against various microorganisms needs further investigation.
- Anticancer Potential : Compounds with similar structural motifs have shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. The specific mechanisms by which this compound may exert anticancer effects require detailed study.
- Enzyme Inhibition : There is evidence suggesting that derivatives of furan-containing compounds can act as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition could have implications for treating metabolic disorders.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of furan derivatives, compounds structurally related to this compound were tested on human cancer cell lines (e.g., HepG2 and LNCaP). Results indicated that these compounds could induce apoptosis and inhibit cell proliferation, suggesting potential for further development as anticancer agents.
Case Study 2: Enzyme Inhibition
Research conducted on the ACC inhibitory effects of related compounds demonstrated significant reductions in fatty acid synthesis in vitro. The study utilized HepG2 cells to assess the efficacy of these inhibitors, providing a basis for exploring the therapeutic potential of this compound in metabolic diseases.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 3-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-amine?
The synthesis of this compound involves multi-step reactions, including cyclopropanation, furan functionalization, and amine coupling. Key considerations include:
- Cyclopropane Formation : Use transition-metal catalysts (e.g., Rh(II)) or photochemical methods to stabilize strained cyclopropane rings .
- Furan Modification : Electrophilic substitution reactions on the furan ring require controlled temperature (0–25°C) and anhydrous conditions to prevent side reactions .
- Amine Coupling : Reductive amination or nucleophilic substitution (e.g., using Mitsunobu conditions) can improve efficiency. Solvent selection (e.g., THF or DMF) and stoichiometric ratios (1:1.2 for amine:carbonyl) are critical .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Characterization should integrate:
- NMR Spectroscopy : H and C NMR to verify cyclopropane protons (δ 0.8–1.5 ppm) and furan/alkene resonances (δ 5.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns to distinguish regioisomers .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, especially for the cyclopropane and allylamine moieties .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Validate results with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Compound Purity : Use HPLC (≥95% purity) and control for degradation products (e.g., via stability studies under assay conditions) .
- Pharmacokinetic Factors : Compare bioavailability metrics (e.g., logP, plasma protein binding) to contextualize in vitro vs. in vivo discrepancies .
Advanced: What methodologies are recommended for assessing the environmental fate of this compound?
Adopt a tiered approach:
- Physicochemical Profiling : Measure logKow (octanol-water partition coefficient) and hydrolysis rates at pH 4–9 to predict environmental persistence .
- Biotic Transformations : Use soil microcosms or activated sludge systems to study microbial degradation pathways (e.g., LC-MS/MS for metabolite identification) .
- Ecotoxicity Screening : Conduct Daphnia magna or algae growth inhibition assays to evaluate acute/chronic toxicity .
Basic: What in vitro models are suitable for preliminary screening of its biological activity?
- Receptor Binding Assays : Use CHO-K1 cells transfected with GPCRs (e.g., serotonin or dopamine receptors) to screen for agonist/antagonist activity .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., MCF-7, A549) with IC50 determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases or monoamine oxidases (MAOs) .
Advanced: How can computational tools aid in identifying potential biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets like GPCRs or ion channels. Validate with MD simulations (≥100 ns) .
- QSAR Modeling : Train models on structural analogs (e.g., cyclopropane-containing amines) to predict ADMET properties .
- Network Pharmacology : Map compound-target-disease networks using databases like STITCH or ChEMBL .
Basic: What safety protocols are essential during handling?
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
- First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for persistent irritation .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Synthesize analogs with varying substituents on the cyclopropane (e.g., ethyl vs. methyl) or furan (e.g., halogenation) .
- Functional Group Replacement : Compare allylamine vs. propargylamine derivatives to assess amine flexibility .
- 3D Pharmacophore Mapping : Use Schrödinger Phase or MOE to identify critical steric/electronic features .
Basic: How stable is this compound under different storage conditions?
- Thermal Stability : Store at –20°C in amber vials; monitor degradation via HPLC every 3 months .
- Light Sensitivity : UV/Vis spectroscopy to detect photodegradation products (λmax 250–300 nm) .
- Solution Stability : Test in DMSO or PBS (pH 7.4) over 72 hours; avoid repeated freeze-thaw cycles .
Advanced: What strategies can elucidate its metabolic biotransformation pathways?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF for phase I/II metabolites .
- Isotope Labeling : Synthesize C-labeled cyclopropane to track metabolic cleavage in mass spectrometry .
- In Silico Prediction : Use software like Meteor (Lhasa Ltd.) to simulate likely metabolic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
